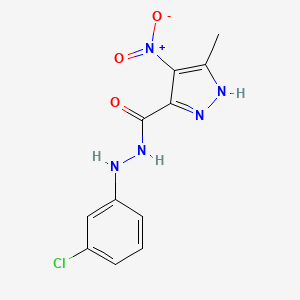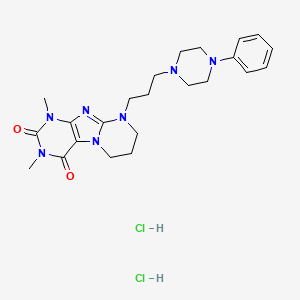
Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido-purine core structure, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido-purine core, followed by the introduction of the tetrahydro and dimethyl groups. The final step often involves the attachment of the piperazinyl propyl side chain and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Pyrimido(2,1-f)purine-2,4(1H,3H)-dione derivatives may be studied for their potential as enzyme inhibitors or receptor ligands. These studies can provide insights into the compound’s biological activity and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrimido(2,1-f)purine-2,4(1H,3H)-dione include other pyrimido-purine derivatives and compounds with similar structural features. Examples might include:
- Pyrimido(2,1-f)purine-2,4(1H,3H)-dione derivatives with different substituents.
- Other heterocyclic compounds with biological activity.
Uniqueness
What sets Pyrimido(2,1-f)purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
148711-96-0 |
|---|---|
Molecular Formula |
C23H33Cl2N7O2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H31N7O2.2ClH/c1-25-20-19(21(31)26(2)23(25)32)30-13-7-12-29(22(30)24-20)11-6-10-27-14-16-28(17-15-27)18-8-4-3-5-9-18;;/h3-5,8-9H,6-7,10-17H2,1-2H3;2*1H |
InChI Key |
VMYVQGUOXZEVJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



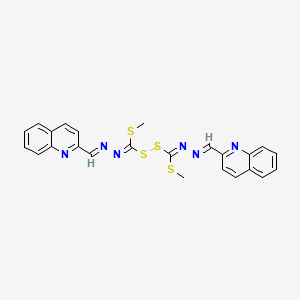
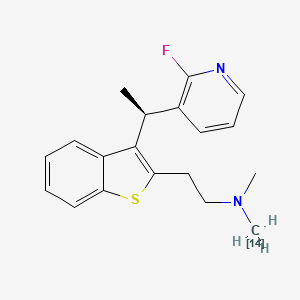
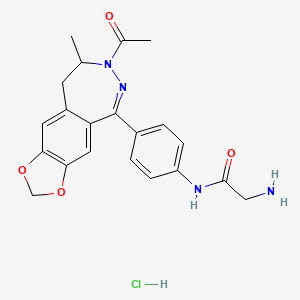
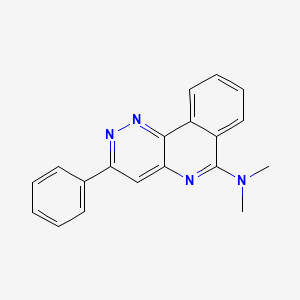
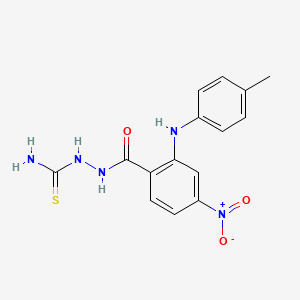
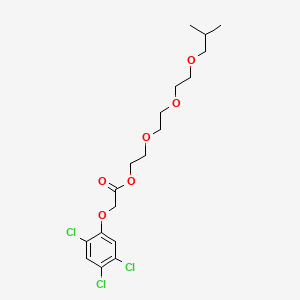
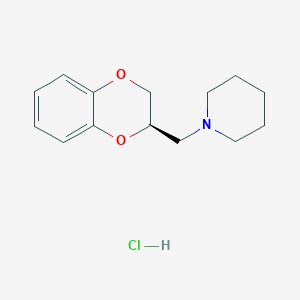
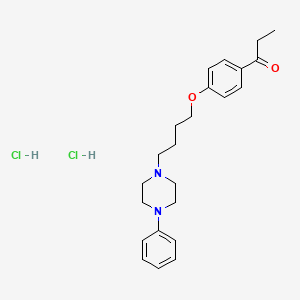
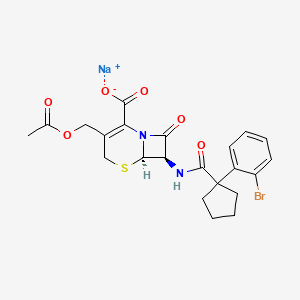
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
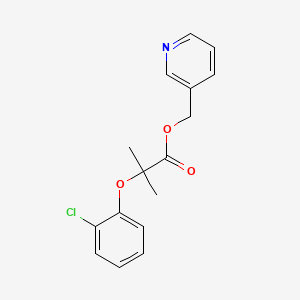
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
